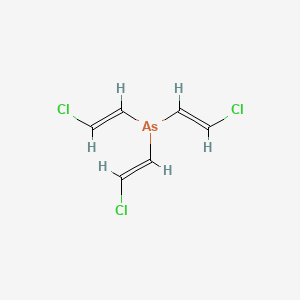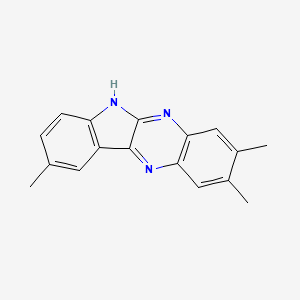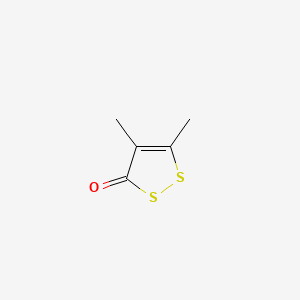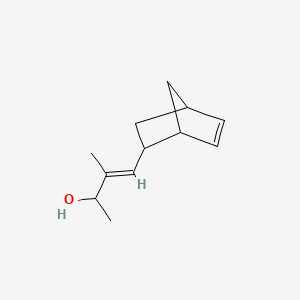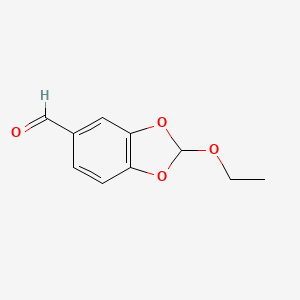
Shinjulactone K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shinjulactone K is a quassinoid compound isolated from the tree Ailanthus altissima, commonly known as the Tree of Heaven. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and various biological activities. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Shinjulactone K involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from the bark of Ailanthus altissima. The process involves drying and chopping the bark, followed by extraction with ethanol. The extract is then subjected to repeated column chromatography and preparative thin-layer chromatography to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Shinjulactone K undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups such as acetoxy or hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for catalysis. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products: The major products formed from these reactions include various hydroxylated and acetoxylated derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the synthesis and reactivity of quassinoids.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Potential use in the development of natural pesticides and herbicides due to its bioactive properties
Mécanisme D'action
Shinjulactone K is structurally similar to other quassinoids such as Shinjulactone A, B, and F, as well as ailanthone. it is unique in its specific arrangement of hydroxyl and acetoxy groups, which confer distinct biological activities. For instance, while ailanthone is known for its anti-cancer properties, this compound has shown more pronounced anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- Shinjulactone A
- Shinjulactone B
- Shinjulactone F
- Ailanthone
- Isoailanthone
Shinjulactone K continues to be a subject of extensive research due to its promising therapeutic potential and unique chemical properties.
Propriétés
Numéro CAS |
94451-22-6 |
|---|---|
Formule moléculaire |
C22H32O7 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[(1S,2S,4S,6R,7S,9R,13S,14R,15R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl] acetate |
InChI |
InChI=1S/C22H32O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,17-19,24,26H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,17-,18-,19+,21-,22+/m1/s1 |
Clé InChI |
PTDBSDVVEJXDNB-BNCGWYJDSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@@H]([C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)O)C)C)O |
SMILES canonique |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC(=O)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


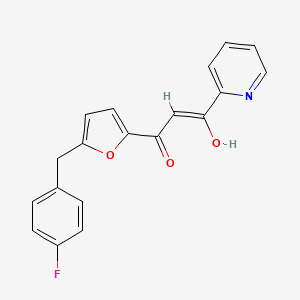
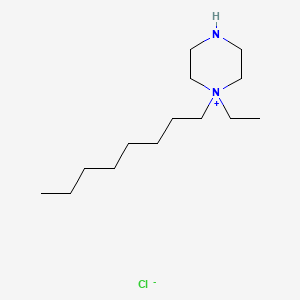

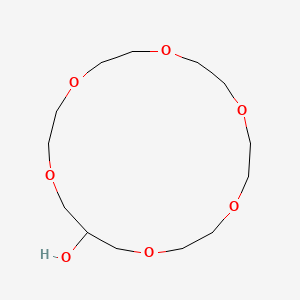
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)


